molecular formula C15H19OP B14462736 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one CAS No. 66165-76-2

1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one

Cat. No.: B14462736
CAS No.: 66165-76-2
M. Wt: 246.28 g/mol
InChI Key: CGGPVKJVTFQIFA-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is a chemical compound that belongs to the class of phosphinins Phosphinins are heterocyclic compounds containing a phosphorus atom within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one typically involves the reaction of a phosphine precursor with suitable organic reagents under controlled conditions. One common method is the cyclization of a phosphine oxide with an appropriate diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to phosphine oxides or phosphonic acids.

    Reduction: Formation of phosphines or phosphine hydrides.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-2(2H)-one
  • 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-4(2H)-one

Uniqueness

1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is unique due to its specific substitution pattern and the position of the phosphorus atom within the ring

Properties

CAS No.

66165-76-2

Molecular Formula

C15H19OP

Molecular Weight

246.28 g/mol

IUPAC Name

1-tert-butyl-5-phenyl-2,6-dihydrophosphinin-3-one

InChI

InChI=1S/C15H19OP/c1-15(2,3)17-10-13(9-14(16)11-17)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3

InChI Key

CGGPVKJVTFQIFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1CC(=CC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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